

Technical Support Center: Suppressing Intramolecular Acyl Migration

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Compound of Interest

Compound Name: (1R)-trans-1,2-Cyclopentanediol
monoacetate

CAS No.: 105663-22-7

Cat. No.: B026314

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Welcome to the technical support center for managing intramolecular acyl migration. This guide is designed for researchers, chemists, and drug development professionals who encounter the unwanted intramolecular transfer of acyl groups during synthesis, purification, or storage. Here, we provide in-depth, field-proven insights and actionable troubleshooting protocols to help you maintain the structural integrity of your molecules.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of intramolecular acyl migration, providing the core knowledge needed to diagnose and troubleshoot this common side reaction.

Q1: What is intramolecular acyl migration?

Intramolecular acyl migration is a spontaneous chemical rearrangement where an acyl group (R-C=O) transfers from one nucleophilic center (like an oxygen or nitrogen atom) to another within the same molecule.^{[1][2]} This process is particularly common in molecules with multiple hydroxyl groups in close proximity, such as carbohydrates, glycerides, and certain peptides containing serine or threonine residues.^{[3][4]} The reaction typically proceeds through a cyclic

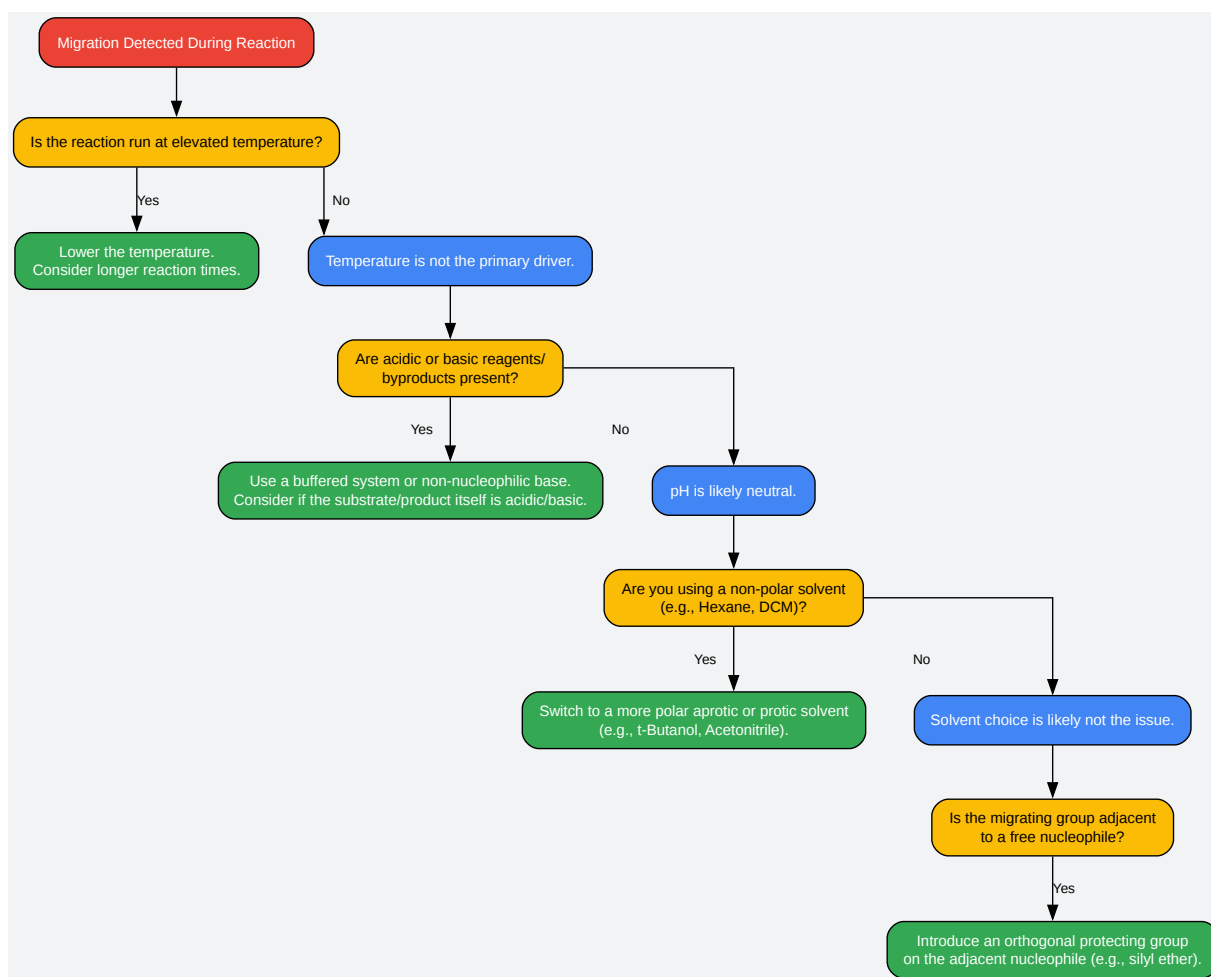
orthoester-like intermediate and is often reversible, leading to an equilibrium mixture of isomers.[5][6] For drug development, this can be a significant issue, as different isomers can possess varied biological activities and metabolic fates.[7][8]

Q2: What is the general mechanism of acyl migration?

The mechanism of acyl migration is highly dependent on the pH of the environment. It generally proceeds via the nucleophilic attack of a nearby hydroxyl or amino group on the carbonyl carbon of the ester or amide.

- **Under Basic or Neutral Conditions:** The reaction is typically initiated by the deprotonation of a hydroxyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the nearby acyl group. This forms a transient, cyclic tetrahedral intermediate (an orthoester or orthoamide anion). This intermediate then collapses, transferring the acyl group to the new position.[5][9][10] The rate under these conditions often shows a linear dependence on the hydroxide ion concentration.[4][10]
- **Under Acidic Conditions:** The carbonyl oxygen of the acyl group is first protonated, which activates the carbonyl carbon towards nucleophilic attack from a nearby hydroxyl group. This again leads to a tetrahedral intermediate, which, after proton transfer and collapse, results in the migrated product.[11] N → O acyl shifts in peptides containing serine or threonine are well-known side reactions under strong acidic conditions.[11]

Below is a diagram illustrating the general base-catalyzed mechanism for O-to-O acyl migration.



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Sources

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